2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile 2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile IL-4 inhibitor is an inhibitor of IL-4.1 It binds to IL-4 with a Kd value of 1.8 μM and inhibits IL-4 activity in a cell-based reporter assay (EC50 = 1.81 μM). It is selective for IL-4 over IL-13 (EC50 = 18.2 μM). IL-4 inhibitor inhibits IL-4-induced STAT6 phosphorylation in THP-1 monocytes (EC50 = 3.1 μM), indicating inhibition of the IL-4-JAK1-STAT6 signaling pathway.

Brand Name: Vulcanchem
CAS No.:
VCID: VC7827630
InChI: InChI=1S/C18H12FN3O2/c19-12-4-1-10(2-5-12)15-8-13(14(9-20)18(21)22-15)11-3-6-16(23)17(24)7-11/h1-8,23-24H,(H2,21,22)
SMILES: C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F
Molecular Formula: C18H12FN3O2
Molecular Weight: 321.3 g/mol

2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile

CAS No.:

Cat. No.: VC7827630

Molecular Formula: C18H12FN3O2

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile -

Specification

Molecular Formula C18H12FN3O2
Molecular Weight 321.3 g/mol
IUPAC Name 2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H12FN3O2/c19-12-4-1-10(2-5-12)15-8-13(14(9-20)18(21)22-15)11-3-6-16(23)17(24)7-11/h1-8,23-24H,(H2,21,22)
Standard InChI Key DWZPPBGRCDPFSS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F
Canonical SMILES C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F

Introduction

Chemical Structure and Identification

2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile is a synthetic small molecule belonging to the pyridinecarbonitrile class. Its IUPAC name reflects a pyridine ring substituted with an amino group at position 2, a 3,4-dihydroxyphenyl group at position 4, a 4-fluorophenyl group at position 6, and a cyano group at position 3 . Key identifiers include:

PropertyValue
CAS Number1332184-63-0
Molecular FormulaC₁₈H₁₂FN₃O₂
Molecular Weight321.3 g/mol
PubChem CID136164931
SMILESC1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F
InChIKeyDWZPPBGRCDPFSS-UHFFFAOYSA-N

Synonyms include IL-4 inhibitor-1, HY-139092, and 2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)nicotinonitrile . The compound is a crystalline solid with UV-Vis absorption maxima at λmax 261 nm and 355 nm .

Biological Activity and Pharmacological Profile

Interleukin-4 (IL-4) Inhibition

This compound is the first reported small-molecule inhibitor of IL-4, a cytokine critical in immune responses, asthma, and cancer . Key findings include:

ParameterValue
Binding Affinity (Kd)1.8 µM
EC₅₀ (IL-4 Reporter Assay)1.81 µM
EC₅₀ (IL-13 Reporter Assay)18.2 µM
STAT6 Phosphorylation EC₅₀3.1 µM (THP-1 monocytes)

The compound selectively inhibits IL-4 over IL-13 by a 10-fold margin, suggesting potential therapeutic applications in IL-4-driven conditions such as allergic asthma and certain cancers .

Mechanism of Action

The compound disrupts IL-4’s interaction with its receptor, preventing receptor dimerization and subsequent JAK-STAT signaling . It inhibits IL-4-induced STAT6 phosphorylation, a key step in Th2 cell differentiation and inflammatory responses .

Synthesis and Structural Optimization

Synthetic Routes

Two primary methods have been reported:

Method 1: Cu(OAc)₂-Catalyzed One-Pot Synthesis

Developed for 2-amino-4,6-diarylpyridine-3-carbonitriles, this protocol uses ethanol as a solvent and Cu(OAc)₂ as a catalyst .

ParameterValue
ReactantsAldehyde, acetophenone derivative, malononitrile, ammonium acetate
CatalystCu(OAc)₂ (0.1 g for 1 mmol substrate)
Temperature70–80°C or reflux
YieldUp to 95%

Method 2: Microwave-Assisted Synthesis

A solvent-free approach using microwave irradiation reduces reaction time to 2–9 minutes .

ParameterValue
ReactantsAromatic aldehyde, methyl ketone, malononitrile, ammonium acetate
ConditionsMicrowave irradiation (700–800 W, 2–9 min)
Yield72–86%

Structural Features and Derivatives

The 3,4-dihydroxyphenyl and 4-fluorophenyl groups enhance binding affinity through hydrophobic and hydrogen-bond interactions with IL-4 . Derivatives with Cl or NO₂ substituents have shown antibacterial activity but reduced IL-4 inhibition .

Physical and Chemical Properties

PropertyValue
AppearanceLight yellow to yellow solid
SolubilitySoluble in DMSO, DMF, ethanol (10 mg/mL); sparingly soluble in PBS
Storage-20°C (stable for 2+ years)
HPLC Purity≥98%
Melting PointNot reported (crystalline solid)

Research Applications and Future Directions

Limitations and Challenges

  • Potency: Micromolar activity limits clinical viability; structural optimization is needed .

  • Selectivity: Partial IL-13 inhibition requires further refinement .

  • Metabolic Stability: Data on pharmacokinetics (e.g., half-life, bioavailability) are lacking .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator